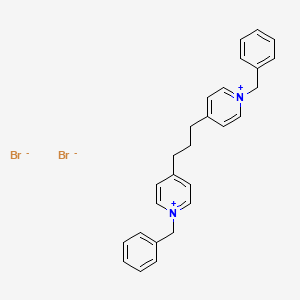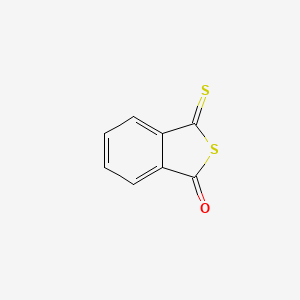
3-Sulfanylidene-2-benzothiophen-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfanylidene-2-benzothiophen-1(3H)-one is a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidene-2-benzothiophen-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a benzothiophene derivative with a sulfur source under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be carried out in large reactors. These methods prioritize yield, purity, and cost-effectiveness. Specific details would depend on the exact synthetic route chosen.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the sulfur atom to a thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions would vary depending on the specific substitution reaction, but could include the use of catalysts or specific solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzothiophene ring.
Aplicaciones Científicas De Investigación
3-Sulfanylidene-2-benzothiophen-1(3H)-one and similar compounds are of interest in several research areas:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers or as additives in various industrial processes.
Mecanismo De Acción
The mechanism of action for 3-Sulfanylidene-2-benzothiophen-1(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: A simpler structure without the sulfanylidene group.
Thiophene: A five-membered ring containing sulfur, but lacking the benzene ring.
Benzothiazole: Contains both sulfur and nitrogen in the heterocyclic ring.
Uniqueness
3-Sulfanylidene-2-benzothiophen-1(3H)-one is unique due to the presence of the sulfanylidene group, which can impart distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Propiedades
Número CAS |
112270-93-6 |
|---|---|
Fórmula molecular |
C8H4OS2 |
Peso molecular |
180.3 g/mol |
Nombre IUPAC |
3-sulfanylidene-2-benzothiophen-1-one |
InChI |
InChI=1S/C8H4OS2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |
Clave InChI |
UECLXMODUHVQMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
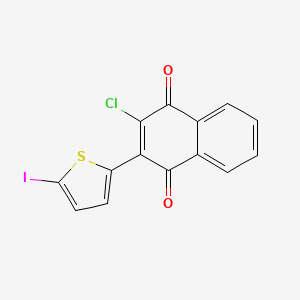
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
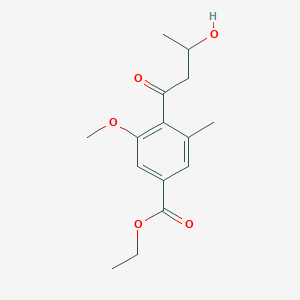

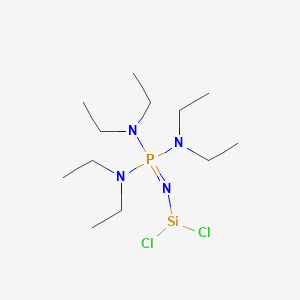
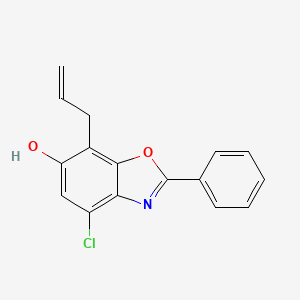
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

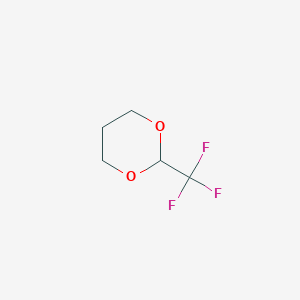
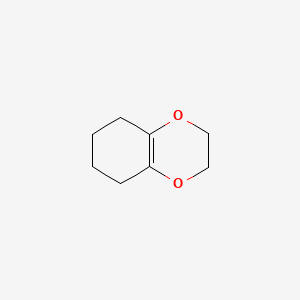
![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
